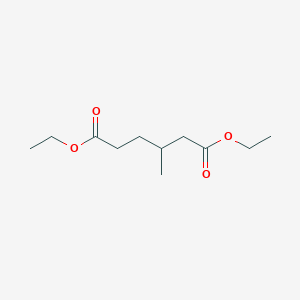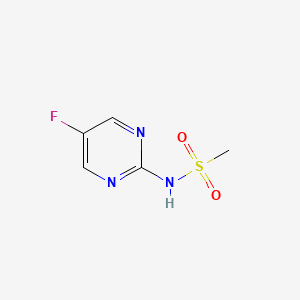![molecular formula C4H2N4O B13091553 [1,2,3]Oxadiazolo[5,4-d]pyrimidine CAS No. 273-66-5](/img/structure/B13091553.png)
[1,2,3]Oxadiazolo[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,3]Oxadiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of an oxadiazole ring and a pyrimidine ring.
Vorbereitungsmethoden
The synthesis of [1,2,3]Oxadiazolo[5,4-d]pyrimidine can be achieved through several methods. One common approach involves the cyclization of pyrimidine derivatives to form the fused oxadiazole ring. This can be done by dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another method involves the condensation of oxazole derivatives leading to the formation of fused pyrimidine rings .
Analyse Chemischer Reaktionen
[1,2,3]Oxadiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. For instance, nucleophilic addition reactions at the C-7 position of the pyrimidine ring with reagents such as water, alcohols, and amines result in covalent adducts . Oxidation reactions can open the furoxan ring to form dinitropyrimidinone derivatives . Common reagents used in these reactions include phosphorus oxychloride, sodium ethoxide, and nitric acid .
Wissenschaftliche Forschungsanwendungen
[1,2,3]Oxadiazolo[5,4-d]pyrimidine has been extensively studied for its applications in medicinal chemistry. It serves as a pharmacophore in various kinase inhibitors, inhibitors of vascular endothelial growth factor receptor-2, and other biologically active compounds . Additionally, it has shown potential as an anticancer agent, with derivatives exhibiting cytotoxic activity against various cancer cell lines . The compound is also explored for its antiviral and immunosuppressive properties .
Wirkmechanismus
The mechanism of action of [1,2,3]Oxadiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For example, its derivatives can inhibit vascular endothelial growth factor receptor-2, which plays a crucial role in angiogenesis and tumor growth . The compound’s structure allows it to bind to the active site of the receptor, thereby blocking its activity and inhibiting the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
[1,2,3]Oxadiazolo[5,4-d]pyrimidine is structurally similar to other fused heterocyclic compounds such as oxazolo[5,4-d]pyrimidine and isoxazolo[4,5-b]pyridine . its unique combination of an oxadiazole ring fused with a pyrimidine ring distinguishes it from these compounds.
Similar compounds include:
- Oxazolo[5,4-d]pyrimidine
- Isoxazolo[4,5-b]pyridine
- [1,2,5]Oxadiazolo[3,4-d]pyrimidine
Eigenschaften
CAS-Nummer |
273-66-5 |
|---|---|
Molekularformel |
C4H2N4O |
Molekulargewicht |
122.09 g/mol |
IUPAC-Name |
oxadiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C4H2N4O/c1-3-4(6-2-5-1)9-8-7-3/h1-2H |
InChI-Schlüssel |
POSWMWNNGRNENE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)ON=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)




![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)

![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
![Thiadiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B13091531.png)

![(E)-tert-Butyl (3-(2-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13091541.png)

